molecular formula C14H15BrN2O4 B117782 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione CAS No. 140715-57-7

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione

Cat. No.: B117782
CAS No.: 140715-57-7
M. Wt: 355.18 g/mol
InChI Key: MVZFMBIPSGZNHF-UHFFFAOYSA-N
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Description

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline-1,3-dione derivatives are known for their diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione typically involves the reaction of 5-nitroisoindoline-1,3-dione with 6-bromohexylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products include azidohexyl, thiocyanatohexyl, and aminohexyl derivatives.

    Reduction: The primary product is 2-(6-Aminohexyl)-5-nitroisoindoline-1,3-dione.

    Oxidation: Products may include nitroso derivatives and other oxidized forms.

Scientific Research Applications

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromohexyl side chain can facilitate the compound’s interaction with cellular membranes and proteins, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromohexyl)-isoindoline-1,3-dione: Lacks the nitro group, which may result in different reactivity and biological activity.

    5-Nitroisoindoline-1,3-dione: Lacks the bromohexyl side chain, affecting its solubility and interaction with biological targets.

    2-(6-Aminohexyl)-5-nitroisoindoline-1,3-dione: The amino group instead of the bromo group can lead to different chemical reactivity and biological properties.

Uniqueness

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is unique due to the presence of both the bromohexyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-bromohexyl)-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4/c15-7-3-1-2-4-8-16-13(18)11-6-5-10(17(20)21)9-12(11)14(16)19/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZFMBIPSGZNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370805
Record name 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140715-57-7
Record name 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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